2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE
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Overview
Description
2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a benzamide moiety, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with pyrrolidine under basic conditions to form the pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-4,6-DIMETHYLPYRIMIDINE: A precursor in the synthesis of the target compound.
PYRROLIDINE: A common structural motif in many bioactive compounds.
BENZAMIDE DERIVATIVES: A class of compounds with diverse biological activities.
Uniqueness
2-CHLORO-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
Biological Activity
2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, antiproliferative effects, and its mechanism of action.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₉H₂₂ClN₄O
- Molecular Weight : 322.4 g/mol
- CAS Number : 1448140-81-5
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities. Below are key findings from various studies:
Antibacterial Activity
Recent studies have shown that pyrrole-benzamide derivatives, which include similar structural motifs to our compound, possess significant antibacterial activity. For instance, a study reported that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
Pyrrole Derivative B | 12.5 | Escherichia coli |
Ciprofloxacin | 2 | Both |
Antiproliferative Effects
In vitro studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example, quinazoline derivatives bearing pyrrolidine side chains showed enhanced antiproliferative activity compared to standard treatments like gefitinib .
Compound | IC₅₀ (nM) | Cancer Cell Line |
---|---|---|
Compound with Pyrrolidine Side | 20.72 | Various |
Gefitinib | 27.06 | Various |
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or receptors involved in cellular processes. For instance, pyrimidine derivatives have been identified as inhibitors of essential kinases in Plasmodium species, which are targets for antimalarial drug development .
Case Studies
- Antibacterial Study : A recent evaluation of pyrrole-benzamide derivatives highlighted their potential as lead compounds for developing new antibacterial agents targeting resistant strains of bacteria .
- Anticancer Research : Another study focused on the antiproliferative effects of similar compounds against human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .
- In Vivo Studies : Animal models have shown that these compounds can effectively reduce tumor size and improve survival rates when administered alongside conventional therapies .
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-11-15(21-16(23)13-7-3-4-8-14(13)18)12(2)20-17(19-11)22-9-5-6-10-22/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIDDZGBOMDOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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